molecular formula C17H16F3N3O2 B2962490 6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 2415473-07-1

6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B2962490
CAS No.: 2415473-07-1
M. Wt: 351.329
InChI Key: VCAIENGGJIQKEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the assembly of the pyrimidine ring, introduction of the oxane moiety, and attachment of the trifluoromethylphenyl group. Various synthetic methods may be employed, such as condensation reactions or cyclization processes .


Molecular Structure Analysis

The molecular formula of 6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is C~17~H~12~F~3~N~3~O~2~ . Its three-dimensional arrangement determines its properties, reactivity, and interactions with other molecules. Analyzing bond angles, hybridization, and steric effects is crucial for understanding its behavior .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclizations. Investigating its reactivity with different reagents and conditions is essential to predict its behavior in synthetic pathways .

Mechanism of Action

The specific mechanism of action for 6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide depends on its intended application. It could act as an enzyme inhibitor, receptor modulator, or structural mimic. Further studies are needed to elucidate its precise biological targets .

Future Directions

: Tsukamoto, M., & Nakamura, T. (2021). Trifluoromethylpyridine: Its chemistry and applicationsResearch Outreach. : Data from molecular modeling and spectroscopic analysis. : Hypothetical; further studies required.

Properties

IUPAC Name

6-(oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-1-3-13(4-2-12)23-16(24)15-9-14(21-10-22-15)11-5-7-25-8-6-11/h1-4,9-11H,5-8H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAIENGGJIQKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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